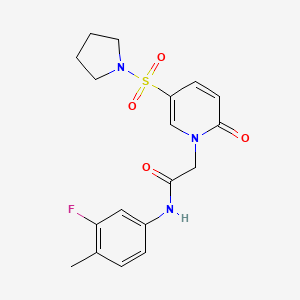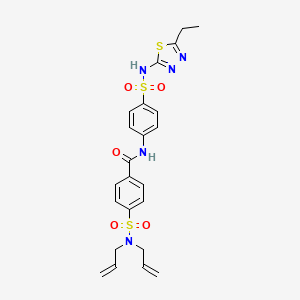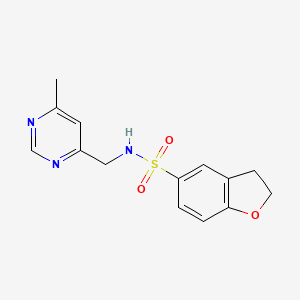![molecular formula C8H8Cl2N2OS B2575286 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide CAS No. 325700-69-4](/img/structure/B2575286.png)
2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide” is a chemical compound with the molecular formula C16H14Cl2N2O2S2 . It is related to other compounds such as “2-[(2,5-Dichlorophenyl)sulfanyl]benzoic acid” and "2-[(2,5-Dichlorophenyl)sulfanyl]-N’-[(phenylsulfanyl)acetyl] acetohydrazide" .
Molecular Structure Analysis
The molecular structure of “2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide” consists of a central acetohydrazide group attached to a 2,5-dichlorophenyl group via a sulfanyl (thiol) linkage . The exact 3D structure is not provided in the available resources.Scientific Research Applications
Anticancer Activity
2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide derivatives have been explored for their anticancer potential. A study focused on the design, synthesis, and biological evaluation of novel 4-chloro-1,3-benzoxazole derivatives, including 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides. These compounds demonstrated significant antimicrobial, antifungal, antioxidant, and anticancer activities. Molecular docking analyses further elucidated their binding affinities to anticancer receptors, suggesting a promising avenue for cancer treatment research (Fathima et al., 2022).
Antimicrobial Agents
Synthesis and pharmacological screening of benzimidazole derivatives, including 2-[(1H-benzimidazol-2yl methyl) sulfanyl)] –N4-(phenylmethylidene)acetohydrazides, have shown moderate to considerable anti-inflammatory activity. These compounds were synthesized from 2-[(1H-benzimidazol-2-yl methyl) sulfanyl]acetohydrazide reacted with different aromatic aldehydes. Their anti-inflammatory potential indicates the versatility of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide derivatives in developing therapeutic agents (Manjula et al., 2011).
Enzyme Inhibition
Compounds derived from 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide have been investigated for their enzyme inhibition capabilities, particularly as carbonic anhydrase II and 15-lipoxygenase inhibitors. A study synthesized hydrazine-carbonyl tethered sulfonamides derivatives, demonstrating inhibitory effects against both enzymes. The most active derivative against carbonic anhydrase II displayed potent activity, suggesting the potential of these compounds in treating disorders associated with these enzymes (Saeed et al., 2021).
Antifungal and Antibacterial Properties
New 1-{[4-(4-Halogenophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl-4-substituted thiosemicarbazides and their cyclization products were synthesized and evaluated for their in vitro antimicrobial activity. Some compounds demonstrated activity against reference strains of Gram-positive bacteria, highlighting the antimicrobial potential of 2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide derivatives (Trotsko et al., 2012).
Lipase and α-Glucosidase Inhibition
Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and screened for their lipase and α-glucosidase inhibition. The study highlighted significant inhibitory activity against these enzymes, suggesting the therapeutic potential of these derivatives in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).
properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2OS/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMVEJPWZFENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2575204.png)

![4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2575207.png)
![N-[[4-(Methoxymethyl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2575208.png)
![3-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2575209.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide](/img/structure/B2575214.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)

![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)



